MRV03-037

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

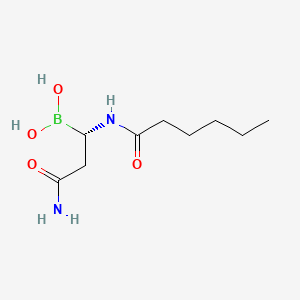

Molecular Formula |

C9H19BN2O4 |

|---|---|

Molecular Weight |

230.07 g/mol |

IUPAC Name |

[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid |

InChI |

InChI=1S/C9H19BN2O4/c1-2-3-4-5-9(14)12-7(10(15)16)6-8(11)13/h7,15-16H,2-6H2,1H3,(H2,11,13)(H,12,14)/t7-/m1/s1 |

InChI Key |

JFQHYAGISMLDGO-SSDOTTSWSA-N |

Isomeric SMILES |

B([C@@H](CC(=O)N)NC(=O)CCCCC)(O)O |

Canonical SMILES |

B(C(CC(=O)N)NC(=O)CCCCC)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Identity of MRV03-037: A Case of Mistaken Identity

An in-depth investigation into the mechanism of action of a compound designated "MRV03-037" has revealed a case of mistaken identity, with publicly available scientific and technical literature devoid of any reference to a pharmacological agent with this identifier. Extensive searches for "this compound" and related terms have failed to yield any data on a corresponding drug, chemical compound, or biological molecule.

The search results did, however, point to two distinct and unrelated subjects:

-

A Hydraulic Valve Module: The designation "MRV-03" corresponds to a series of modular relief valves used in hydraulic systems. These components are designed to limit pressure within a hydraulic circuit to a predetermined maximum.

-

Research on Mitral Valve Degeneration: Separately, scientific literature discusses signaling pathways implicated in degenerative myxomatous mitral valve disease (DMVD). This research explores the roles of serotonin, transforming growth factor β (TGFβ), and developmental pathways such as bone morphogenic protein (BMP) and Wnt signaling in the pathology of the disease.[1]

Crucially, no link or association between the hydraulic component "MRV-03" and the research on mitral valve disease, or any compound labeled "this compound," could be established.

This lack of information makes it impossible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, as no such data appears to exist for a compound named this compound. It is plausible that "this compound" may be an internal, unpublished designation for a compound, a typographical error, or a misinterpretation of an unrelated identifier.

Researchers, scientists, and drug development professionals seeking information are advised to verify the correct identifier of the compound of interest. Without a valid and recognized name or chemical structure, a comprehensive analysis of its mechanism of action cannot be performed.

References

An In-depth Technical Guide to MRV-03 Series Hydraulic Relief Valves

For Researchers, Scientists, and Engineering Professionals

Introduction:

The MRV-03 series are modular hydraulic relief valves designed to limit the pressure within a hydraulic circuit to a predetermined maximum.[1][2] These valves are crucial components in hydraulic systems, offering precise and adjustable pressure control.[1][2] Their modular, stackable design allows for the creation of compact and cost-effective hydraulic systems where they are typically "sandwiched" between a directional valve and a standard mounting surface.[1][2] The MRV-03 series is characterized by a two-stage balanced piston design, ensuring extremely precise control over a range of pressure settings.[1][2]

Core Specifications and Quantitative Data:

The operational parameters of the MRV-03 series are detailed below, providing a clear basis for comparison and integration into hydraulic system design.

| Parameter | Value |

| ISO/NFPA Size | ISO 4401-03 / NFPA D03[1][2] |

| Maximum Rated Flow | 15 GPM (Gallons Per Minute) / ~70 L/min[1][3][4] |

| Maximum Operating Pressure | 4500 PSI (Pounds per Square Inch) / ~320 Bar[1][3][5] |

| Pressure Adjusting Ranges | 0: 100 - 500 PSI1: 100 - 1000 PSI2: 100 - 3000 PSI3: 100 - 4500 PSI[1] |

| Weight | 3.30 - 5.07 lbs (depending on configuration)[1] |

| Hydraulic Fluid | ISO VG32, 46, 68[5] |

| Fluid Temperature Range | -20°C to +70°C[5] |

| Viscosity Range | 15~400 mm²/S[5] |

Experimental Protocols: Performance Characterization

The performance of the MRV-03 series valves is typically characterized through standardized testing protocols to evaluate pressure-flow characteristics and minimum steady flow.

Pressure vs. Flow Characteristic Test:

-

Objective: To determine the relationship between the regulated pressure and the flow rate through the valve.

-

Methodology:

-

The valve is installed in a hydraulic test circuit with a variable flow source and pressure transducers upstream and downstream.

-

The hydraulic fluid is maintained at a constant viscosity (e.g., 100-150 SUS) and temperature (e.g., 50°C).[4]

-

For a set pressure adjustment on the valve, the flow rate is incrementally increased.

-

The corresponding upstream pressure is recorded at each flow rate increment.

-

The results are plotted on a graph with flow rate on the x-axis and pressure on the y-axis to generate the characteristic curve.

-

Minimum Steady Flow Test:

-

Objective: To determine the minimum flow rate at which the valve maintains a stable regulated pressure.

-

Methodology:

-

The valve is placed in a similar test circuit as the pressure-flow characteristic test.

-

The pressure is set to different levels across the valve's operating range (e.g., 7, 14, 21 MPa).[4]

-

At each pressure setting, the flow rate is gradually decreased until pressure regulation becomes unstable.

-

The flow rate at which stability is lost is recorded as the minimum steady flow for that pressure setting.

-

Data is plotted with pressure on the x-axis and minimum steady flow on the y-axis.

-

Signaling Pathways and Logical Relationships:

The internal mechanism of the MRV-03 valve operates based on a two-stage process involving a main spool and a pilot poppet. This can be represented as a logical workflow.

Caption: Logical workflow of the two-stage pressure relief mechanism in an MRV-03 valve.

Experimental Workflow for System Integration:

The process of selecting and integrating an MRV-03 valve into a hydraulic system follows a structured workflow to ensure proper functionality and safety.

Caption: Standard workflow for the integration and commissioning of an MRV-03 series valve.

References

MRV03-037: A Potent Inhibitor of the Colibactin-Activating Peptidase ClbP

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The human gut bacterium Escherichia coli can produce the genotoxin colibactin, a secondary metabolite strongly implicated in the development of colorectal cancer. The biosynthesis of this potent DNA-alkylating agent involves a crucial final activation step: the proteolytic cleavage of a non-toxic precursor, precolibactin, by the periplasmic peptidase ClbP. This activation step presents a compelling target for therapeutic intervention. This technical guide details the discovery and characterization of MRV03-037, a small molecule inhibitor of ClbP. This compound, a boronic acid-based compound, was rationally designed to mimic the natural substrate of ClbP. It effectively blocks the production of active colibactin, thereby preventing its genotoxic effects on eukaryotic cells. This document provides a comprehensive overview of the quantitative data supporting the inhibitory activity of this compound, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Colibactin is a polyketide-nonribosomal peptide hybrid genotoxin produced by various strains of gut bacteria, most notably E. coli of the B2 phylogroup. Its production is orchestrated by the pks genomic island. The final, mature colibactin molecule is highly unstable, but it can induce DNA double-strand breaks in host epithelial cells, leading to chromosomal instability and an increased risk of colorectal cancer.

The biosynthesis of colibactin involves the cytoplasmic assembly of an inactive precursor, precolibactin. This precursor is then transported into the periplasm where the inner membrane-bound peptidase, ClbP, removes an N-myristoyl-D-asparagine moiety, leading to the formation of the active, genotoxic colibactin. The critical role of ClbP in this pathway makes it an attractive target for the development of inhibitors that could serve as prophylactic agents against colibactin-driven carcinogenesis.

This compound is a selective inhibitor of the colibactin-activated peptidase (ClbP) that has been shown to block the genotoxic effect of colibactin on eukaryotic cells.[1] As a boronic acid-based compound, it was designed to mimic the biosynthetic precursor, precolibactin, and potently inhibit ClbP by forming a covalent bond with the catalytic serine residue in the enzyme's active site.

Quantitative Data

The inhibitory potency of this compound against ClbP has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| This compound (compound 1) | ClbP | In vitro fluorescent assay | 110 | Volpe, M. R., et al. (2022) |

| MRV03-070 (compound 4) | ClbP | In vitro fluorescent assay | 69 | MedChemExpress |

| MRV03-070 (compound 4) | ClbP (in E. coli) | Fluorescent assay | 27 | MedChemExpress |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound against ClbP.

In Vitro ClbP Inhibition Assay (Fluorescence-Based)

This assay measures the activity of purified ClbP by monitoring the cleavage of a fluorogenic substrate.

Materials:

-

Purified full-length ClbP enzyme

-

Fluorogenic substrate (e.g., a peptide mimicking the ClbP recognition site linked to a fluorophore)

-

Assay buffer (e.g., 50 mM Tris pH 8.0, 200 mM NaCl, 0.02% w/v DDM)

-

This compound (or other test inhibitors) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of purified ClbP in assay buffer to a final concentration of 0.1 µM.

-

Prepare serial dilutions of this compound in DMSO. Then, dilute these solutions in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

In a 96-well black microplate, add the ClbP enzyme solution.

-

Add the diluted this compound solutions to the wells containing the enzyme. Include a vehicle control (DMSO only).

-

Incubate the plate at room temperature for 1 hour to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

ClbP Activity Assay in E. coli Overexpressing ClbP

This assay assesses the ability of this compound to inhibit ClbP within a cellular context.

Materials:

-

E. coli BL21 strain engineered to overexpress ClbP

-

LB medium and appropriate antibiotics for bacterial culture

-

Inducing agent (e.g., IPTG)

-

Fluorogenic substrate

-

This compound

-

Lysis buffer

-

Centrifuge

-

Fluorescence plate reader

Procedure:

-

Grow a culture of the E. coli BL21 strain overexpressing ClbP in LB medium with appropriate antibiotics at 37°C with shaking.

-

Induce the expression of ClbP with an appropriate concentration of the inducing agent (e.g., IPTG) and continue to culture for a specified time.

-

Harvest the bacterial cells by centrifugation.

-

Wash the cell pellet with a suitable buffer.

-

Resuspend the cells in assay buffer and treat with varying concentrations of this compound (and a vehicle control) for 1 hour.

-

Lyse the cells to release the periplasmic contents, including the ClbP enzyme.

-

Centrifuge the lysate to pellet cell debris.

-

Transfer the supernatant to a 96-well black microplate.

-

Add the fluorogenic substrate to each well.

-

Monitor the fluorescence as described in the in vitro assay protocol.

-

Calculate the IC50 value based on the inhibition of ClbP activity in the cell lysates.

LC-MS-Based Assay for N-myristoyl-D-asparagine Detection

This assay provides a more direct measure of ClbP's natural activity by quantifying the production of the cleavage product, N-myristoyl-D-asparagine.

Materials:

-

pks+ E. coli strain

-

Bacterial culture medium

-

This compound

-

Solvents for extraction (e.g., ethyl acetate)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Culture the pks+ E. coli strain under conditions that promote colibactin production.

-

Treat the bacterial cultures with different concentrations of this compound or a vehicle control.

-

After a defined incubation period, harvest the bacterial cells and/or the culture supernatant.

-

Perform a liquid-liquid extraction to isolate small molecules, including N-myristoyl-D-asparagine.

-

Analyze the extracts using an LC-MS system.

-

Separate the components of the extract using a suitable liquid chromatography method.

-

Detect and quantify the amount of N-myristoyl-D-asparagine using mass spectrometry, typically by monitoring for its specific mass-to-charge ratio (m/z).

-

Compare the amount of N-myristoyl-D-asparagine produced in the this compound-treated samples to the vehicle control to determine the extent of ClbP inhibition.

Visualizations

Colibactin Biosynthesis and Activation Pathway

The following diagram illustrates the key steps in the production of active colibactin, highlighting the role of ClbP and the point of inhibition by this compound.

Caption: Colibactin biosynthesis pathway and inhibition by this compound.

Experimental Workflow for In Vitro ClbP Inhibition Assay

This diagram outlines the sequential steps involved in determining the IC50 of a ClbP inhibitor using a fluorescence-based assay.

Caption: Workflow for the in vitro ClbP fluorescence inhibition assay.

Mechanism of Action of this compound

This diagram illustrates the logical relationship of how this compound, as a boronic acid-containing molecule, inhibits the serine peptidase ClbP.

Caption: Mechanism of ClbP inhibition by this compound.

Conclusion

This compound is a potent and selective inhibitor of the colibactin-activating peptidase ClbP. Its mechanism of action, involving the formation of a stable covalent adduct with the catalytic serine residue of the enzyme, makes it a highly effective tool for studying the biological roles of colibactin. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in targeting the colibactin biosynthesis pathway. The development of inhibitors like this compound represents a promising strategy for the prevention of colorectal cancer associated with genotoxin-producing gut bacteria. Further investigation into the in vivo efficacy and safety of this compound and related compounds is warranted.

References

An In-depth Technical Guide to Colibactin Genotoxicity and its Inhibition by MRV03-037

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colibactin, a genotoxic secondary metabolite produced by gut bacteria harboring the pks genomic island, has emerged as a significant factor in the etiology of colorectal cancer (CRC). Its ability to induce DNA double-strand breaks (DSBs) and interstrand cross-links (ICLs) triggers a complex DNA damage response (DDR), leading to cell cycle arrest, senescence, and genomic instability. This technical guide provides a comprehensive overview of the molecular mechanisms underlying colibactin's genotoxicity, its biosynthetic activation, and the host cell's repair pathways. Furthermore, it details the action of MRV03-037, a small molecule inhibitor of the colibactin-activating peptidase ClbP, as a promising therapeutic strategy to mitigate colibactin-induced DNA damage. This guide includes quantitative data on colibactin's effects, detailed experimental protocols for key assays, and visual representations of the critical signaling pathways and experimental workflows.

The Genotoxic Landscape of Colibactin

Colibactin is not a single, stable molecule but rather a family of reactive compounds that are challenging to isolate due to their instability.[1][2] The genotoxic activity of colibactin-producing bacteria, such as certain strains of Escherichia coli, is attributed to the final, mature forms of these molecules.

Mechanism of DNA Damage

The primary mechanism of colibactin-induced genotoxicity involves the alkylation of DNA, leading to two major types of lesions:

-

DNA Interstrand Cross-links (ICLs): Colibactin possesses two electrophilic cyclopropane "warheads" that can react with adenine residues on opposite DNA strands, forming covalent ICLs.[3][4][5][6][7] These lesions are particularly cytotoxic as they physically block DNA replication and transcription.[5][6][8]

-

DNA Double-Strand Breaks (DSBs): The cellular processing and repair of ICLs, particularly during DNA replication, can lead to the formation of DSBs.[1][5][8] Additionally, some evidence suggests that colibactin may directly induce DSBs through copper-mediated oxidative cleavage.[9]

The formation of these DNA lesions triggers a robust DNA Damage Response (DDR), characterized by the activation of checkpoint kinases ATM and ATR, and the phosphorylation of the histone variant H2AX (γH2AX), a sensitive marker of DSBs.[5][8][10] This response leads to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[2] However, if the damage is too extensive, it can result in cellular senescence or apoptosis.[11]

The Colibactin Mutational Signature

Persistent exposure to colibactin and the subsequent error-prone repair of the induced DNA damage can lead to a characteristic mutational signature in the host cell genome. This signature is enriched for T>N single base substitutions and small insertions/deletions at AT-rich motifs, providing a molecular fingerprint of colibactin exposure in colorectal tumors.[12][13]

Colibactin Biosynthesis and Activation: A Therapeutic Target

The biosynthesis of colibactin is a complex process encoded by the 54-kb pks (polyketide synthase) genomic island. The pathway involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line.

A crucial final step in the maturation of colibactin is the cleavage of an N-terminal prodrug moiety from a precursor molecule, precolibactin. This cleavage is catalyzed by the periplasmic peptidase ClbP. The removal of the prodrug scaffold triggers a spontaneous cyclization cascade that forms the reactive cyclopropane warheads of the mature, genotoxic colibactin. Inhibition of ClbP, therefore, presents a promising strategy to prevent the formation of active colibactin and its associated genotoxicity.

This compound: A Potent Inhibitor of Colibactin Activation

Quantitative Analysis of Colibactin Genotoxicity and Inhibition

The genotoxic effects of colibactin and the efficacy of inhibitors like this compound can be quantified using various cellular and molecular assays. The following tables summarize key quantitative data from the literature.

| Parameter | Cell Line | Treatment | Result | Reference |

| γH2AX Foci Formation | IEC-6 | 20 µM Colibactin 742 (synthetic) | ~60% of cells with >5 foci | [13] |

| Human Colonoids | 20 µM Colibactin 742 (synthetic) | ~50% of cells with >5 foci | [13] | |

| HT-29 | E. coli 11G5 (pks+) | Increased γH2AX levels | [15] | |

| HT-29 | E. coli 11G5 (pks+) + Sibofimloc (adhesion inhibitor) | Dose-dependent reduction in γH2AX | [15] | |

| 53BP1 Foci Formation | HeLa | 50 nM Colibactin-645 (synthetic) | Colocalization with γH2AX foci | [9][10] |

| Cell Cycle Arrest | HEK293T | 5 µM Colibactin 742 (synthetic) | 72.77% of cells in G2/M phase | [2] |

| HT-29 | 5 µM Colibactin 742 (synthetic) | 60.53% of cells in G2/M phase | [2] | |

| DNA Damage (Comet Assay) | HeLa | 50 nM Colibactin-645 (synthetic) | ~25 (arbitrary units) tail moment | [9][10] |

| HeLa | E. coli CFT073 (pks+) | ~15 (arbitrary units) tail moment | [9] | |

| DNA Interstrand Cross-linking | HeLa | E. coli DH10B pBACpks | Significant fraction of non-migrating DNA | [5] |

| HeLa | E. coli DH10B pBACpks + ClbS | Reduction of non-migrating DNA to background levels | [5] |

| Inhibitor | Target | Assay | IC50 | Reference |

| MRV03-070 | ClbP | In vitro enzymatic assay | 69 nM | [14] |

| ClbP | E. coli BL21 overexpressing ClbP | 27 nM | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess colibactin genotoxicity and its inhibition.

In Vitro ClbP Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of ClbP.

Materials:

-

Purified ClbP enzyme

-

Fluorogenic ClbP substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

-

Test compound (e.g., this compound)

-

96-well microplate

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a solution of the test compound at various concentrations.

-

In a 96-well plate, add the assay buffer, purified ClbP enzyme, and the test compound.

-

Incubate the mixture for a pre-determined time at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic ClbP substrate to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the reaction velocity against the inhibitor concentration and fitting the data to a dose-response curve.

γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks

This assay visualizes and quantifies the formation of γH2AX foci, a marker for DSBs, in cells exposed to colibactin.

Materials:

-

HeLa or other suitable mammalian cells

-

Colibactin-producing (pks+) and non-producing (pks-) bacteria

-

Cell culture medium and supplements

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Bovine serum albumin (BSA) for blocking

-

Primary antibody: anti-phospho-histone H2AX (Ser139)

-

Secondary antibody: fluorescently-labeled anti-species IgG

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Infect the cells with pks+ and pks- bacteria at a specific multiplicity of infection (MOI) for a defined period (e.g., 4 hours). For inhibitor studies, pre-incubate cells with the inhibitor (e.g., this compound) before adding the bacteria.

-

Remove the bacteria and wash the cells with PBS. Add fresh medium containing gentamicin to kill extracellular bacteria.

-

Incubate the cells for a further period to allow for the development of the DNA damage response (e.g., 4-8 hours).

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with 1% BSA in PBS for 1 hour.

-

Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the number of γH2AX foci per cell or the percentage of foci-positive cells.

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage

The comet assay is a sensitive method to detect DNA strand breaks in individual cells.

Materials:

-

Treated and control cells

-

Low melting point agarose

-

Normal melting point agarose

-

Lysis solution (high salt, detergent)

-

Alkaline or neutral electrophoresis buffer

-

DNA staining dye (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

-

Comet assay slides and electrophoresis tank

Procedure:

-

Prepare a single-cell suspension of the treated and control cells.

-

Mix the cell suspension with low melting point agarose and pipette onto a comet assay slide pre-coated with normal melting point agarose.

-

Allow the agarose to solidify.

-

Immerse the slides in lysis solution to lyse the cells and unfold the DNA.

-

For detecting single- and double-strand breaks, perform electrophoresis under alkaline conditions. For detecting primarily double-strand breaks, use neutral conditions.

-

Stain the DNA with a fluorescent dye.

-

Visualize the "comets" using a fluorescence microscope. The head of the comet consists of intact DNA, while the tail is formed by fragmented DNA that has migrated during electrophoresis.

-

Quantify the extent of DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, or tail moment using specialized software.[16]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[8][17][18]

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol for fixation

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution containing RNase A to stain the DNA and degrade RNA.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[8]

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with a genotoxic agent.

Materials:

-

Treated and control cells

-

Cell culture medium

-

Crystal violet staining solution

Procedure:

-

Treat cells with colibactin-producing bacteria or synthetic colibactin for a defined period.

-

Harvest the cells, count them, and seed a known number of cells into new culture dishes.

-

Incubate the cells for 1-3 weeks to allow for colony formation.

-

Fix the colonies with a solution such as methanol or formalin.

-

Stain the colonies with crystal violet.

-

Count the number of colonies (typically defined as a cluster of at least 50 cells).

-

Calculate the surviving fraction by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion

The bacterial genotoxin colibactin represents a significant threat to genomic integrity and is increasingly implicated in the development of colorectal cancer. Understanding the molecular details of its genotoxic mechanisms and the host's response is paramount for developing effective preventative and therapeutic strategies. This technical guide has provided an in-depth overview of colibactin-induced DNA damage, the critical role of ClbP in its activation, and the potential of ClbP inhibitors like this compound to abrogate its harmful effects. The provided quantitative data, detailed experimental protocols, and pathway diagrams serve as a valuable resource for researchers in the fields of microbiology, oncology, and drug discovery who are working to unravel the complexities of host-microbe interactions and their impact on human health. Further research into the clinical application of ClbP inhibitors may pave the way for novel approaches to CRC prevention and treatment in individuals colonized with colibactin-producing bacteria.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 4. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]

- 5. The Colibactin Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The human gut bacterial genotoxin colibactin alkylates DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. wp.uthscsa.edu [wp.uthscsa.edu]

- 9. scribd.com [scribd.com]

- 10. Quantification of Colibactin-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Colibactin leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The microbial genotoxin colibactin exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Model Colibactins Exhibit Human Cell Genotoxicity in the Absence of Host Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. medium.com [medium.com]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]

Unveiling MRV03-037: A Technical Guide to its Discovery and Synthesis

For Immediate Release

CAMBRIDGE, MA – Researchers have detailed the discovery and synthesis of MRV03-037, a novel small molecule inhibitor of the colibactin-activating peptidase (ClbP). This compound presents a significant advancement in the study of gut microbiome-associated diseases, particularly in understanding the role of the genotoxin colibactin in colorectal cancer. This technical guide provides an in-depth overview of this compound for researchers, scientists, and drug development professionals.

This compound is a selective inhibitor that targets ClbP, a key enzyme in the biosynthetic pathway of colibactin.[1][2][3][4] Colibactin, a genotoxin produced by certain gut bacteria, is implicated in DNA damage and the promotion of colorectal tumorigenesis. By inhibiting ClbP, this compound effectively blocks the production of active colibactin, thereby mitigating its genotoxic effects.[1]

The discovery of this compound was part of a broader study that developed a panel of pinacol boronate esters designed to mimic the biosynthetic precursor of colibactin.[1] The synthesis of this compound is achieved through an enantioselective copper-catalyzed hydroboration of an ester intermediate, followed by ammonolysis.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its related compounds. This data is essential for understanding the potency and selectivity of these inhibitors.

| Compound | Target | IC50 (nM) | Notes |

| This compound | ClbP | Data not publicly available in the reviewed literature | A selective colibactin-activated peptidase (ClbP) inhibitor. |

| MRV03-070 | ClbP | 69 | An inhibitor of colibactin-activating peptidase ClbP.[3] |

Signaling Pathway and Mechanism of Action

This compound acts by inhibiting the periplasmic peptidase ClbP, which is responsible for the final activation step of the genotoxin colibactin. The colibactin biosynthetic pathway is a complex process involving a series of enzymes encoded by the pks gene cluster. Precolibactin, an inactive precursor, is transported into the periplasm where ClbP cleaves an N-terminal N-myristoyl-D-asparagine moiety to release the active, genotoxic colibactin. This compound, as a boronic acid-based inhibitor, is designed to form a covalent bond with the catalytic serine residue in the active site of ClbP, thus blocking its peptidase activity.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and related boronic acid inhibitors involves a key enantioselective copper-catalyzed hydroboration reaction. While the detailed, step-by-step protocol with specific reagents, concentrations, and reaction conditions is proprietary to the discovering laboratory and not fully disclosed in the public literature, the general approach is as follows:

-

Preparation of Ester Intermediate: A suitable ester precursor is synthesized through standard organic chemistry techniques.

-

Enantioselective Copper-Catalyzed Hydroboration: The ester intermediate undergoes an enantioselective hydroboration reaction catalyzed by a copper complex. This step is crucial for establishing the stereochemistry of the final compound.

-

Ammonolysis: The resulting boronate ester is then subjected to ammonolysis to yield the final pinacol boronate ester, this compound.[1]

ClbP Inhibition Assay

The inhibitory activity of this compound against ClbP can be assessed using a fluorogenic probe-based assay.

-

Reagents and Materials:

-

Purified ClbP enzyme

-

Fluorogenic ClbP substrate (e.g., a peptide with a fluorophore quenched by a quencher, which is released upon cleavage by ClbP)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations)

-

This compound and other test compounds

-

96-well microplates

-

Fluorescence plate reader

-

-

Procedure:

-

A solution of purified ClbP enzyme in assay buffer is prepared.

-

Varying concentrations of this compound or control compounds are added to the wells of a 96-well plate.

-

The ClbP enzyme solution is added to the wells and incubated with the compounds for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.

-

The fluorescence intensity is measured at regular intervals using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

The rate of increase in fluorescence is proportional to the ClbP activity.

-

The IC50 value for this compound is determined by plotting the percentage of ClbP inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Based Genotoxicity Assay

The ability of this compound to block the genotoxic effects of colibactin-producing bacteria on eukaryotic cells can be evaluated using a cell-based assay that measures DNA damage.

-

Cell Culture:

-

A suitable human cell line (e.g., HeLa or colorectal cancer cell lines) is cultured in appropriate media and conditions.

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

-

Bacterial Co-culture and Treatment:

-

A colibactin-producing bacterial strain (e.g., E. coli NC101) and a non-producing control strain are grown to a specific optical density.

-

The cultured eukaryotic cells are treated with varying concentrations of this compound or a vehicle control.

-

The cells are then infected with the colibactin-producing or control bacteria at a specific multiplicity of infection (MOI).

-

The co-culture is incubated for a defined period (e.g., 4-24 hours) to allow for colibactin production and its effect on the host cells.

-

-

Assessment of Genotoxicity:

-

Immunofluorescence for γH2AX: DNA double-strand breaks can be visualized and quantified by immunofluorescent staining for phosphorylated histone H2AX (γH2AX), a marker of DNA damage.

-

After co-culture, cells are fixed, permeabilized, and incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

-

The cell nuclei are counterstained with DAPI.

-

The number of γH2AX foci per cell is quantified using fluorescence microscopy and image analysis software.

-

-

Cell Cycle Analysis: Genotoxicity can also be assessed by analyzing cell cycle arrest, typically at the G2/M phase.

-

After treatment, cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry. An accumulation of cells in the G2/M phase is indicative of a DNA damage response.

-

-

Discovery and Synthesis Workflow

The discovery and preclinical development of a targeted inhibitor like this compound follows a structured workflow.

References

Unraveling MRV03-037: A Technical Guide to a Novel Inhibitor of the Gut Bacterial Genotoxin Colibactin

For Researchers, Scientists, and Drug Development Professionals

November 21, 2025

Abstract

MRV03-037 is a potent and selective small molecule inhibitor of the colibactin-activating peptidase (ClbP), a key enzyme in the biosynthetic pathway of the gut bacterial genotoxin colibactin. By mimicking the structure of the precolibactin precursor, this compound, a boronic acid-based compound, effectively blocks the production of mature colibactin, thereby preventing its DNA cross-linking and genotoxic effects on host eukaryotic cells. This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental characterization of this compound, based on the foundational research published by Volpe et al. in Nature Chemical Biology (2023).

Introduction

The human gut microbiome plays a critical role in health and disease. Certain strains of commensal and pathogenic bacteria, particularly Escherichia coli harboring the pks genomic island, produce the genotoxin colibactin. Emerging evidence links colibactin to the development of colorectal cancer (CRC) through its ability to induce DNA double-strand breaks and a unique mutational signature in host cells. The final and crucial step in colibactin biosynthesis is the proteolytic activation of a precursor, precolibactin, by the periplasmic peptidase ClbP. This enzyme, therefore, represents a prime target for therapeutic intervention to mitigate the carcinogenic effects of colibactin.

This compound has emerged from a rational drug design approach to specifically inhibit ClbP. This guide details the chemical structure, inhibitory activity, and the experimental protocols used to validate the efficacy of this compound.

Chemical Structure and Properties

This compound is a boronic acid-containing small molecule. The boron atom is key to its inhibitory mechanism, forming a covalent bond with the catalytic serine residue in the active site of ClbP.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (2-((3aR,4R,6S,7aR)-4-(hydroxymethyl)-2-methyloctahydropyrano[3,4-d][1][2][3]dioxaborol-6-yl)ethyl)carbamic acid |

| Molecular Formula | C9H19BN2O4 |

| Molecular Weight | 230.07 g/mol |

| CAS Number | 2797066-28-3 |

| Class | Boronic Acid Inhibitor |

Mechanism of Action

This compound acts as a potent and selective inhibitor of the ClbP peptidase. Its design is based on the structure of the natural substrate of ClbP, precolibactin. This mimicry allows this compound to bind to the active site of the enzyme. The key to its inhibitory action is the boronic acid moiety, which forms a stable, covalent adduct with the catalytic serine residue (Ser95) of ClbP. This covalent modification effectively and irreversibly inactivates the enzyme, preventing the cleavage of precolibactin and the subsequent formation of the genotoxic mature colibactin.

Figure 1: Mechanism of ClbP inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound against ClbP has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating the efficacy of the compound.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| ClbP Peptidase | Fluorogenic Probe Assay | 5.2 ± 0.6 | Volpe et al., 2023 |

Experimental Protocols

The characterization of this compound involved several key experiments to determine its inhibitory activity and its effect on colibactin-producing bacteria and host cells. The detailed methodologies are based on the procedures described by Volpe et al. (2023).

ClbP Inhibition Assay (Fluorogenic Probe-Based)

This assay quantifies the enzymatic activity of ClbP and the inhibitory effect of compounds like this compound.

-

Reagents and Materials:

-

Purified recombinant ClbP enzyme.

-

Fluorogenic ClbP substrate (e.g., a peptide sequence mimicking the cleavage site of precolibactin, conjugated to a fluorophore and a quencher).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl).

-

This compound stock solution in DMSO.

-

384-well microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

A solution of ClbP enzyme in assay buffer is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) for 15 minutes at room temperature in the microplate wells.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate to each well.

-

The fluorescence intensity is monitored over time using a plate reader (e.g., excitation at 340 nm and emission at 420 nm).

-

The initial reaction rates are calculated from the linear phase of the fluorescence increase.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Figure 2: Workflow for ClbP Inhibition Assay.

Genotoxicity Assay in Eukaryotic Cells

This assay assesses the ability of this compound to prevent the DNA-damaging effects of colibactin produced by live bacteria.

-

Reagents and Materials:

-

Human colorectal cancer cell line (e.g., HCT116).

-

pks+ E. coli strain (colibactin-producing).

-

pks- E. coli strain (non-producing control).

-

Cell culture medium and supplements.

-

This compound stock solution in DMSO.

-

Antibodies for immunofluorescence (e.g., anti-γH2AX, a marker for DNA double-strand breaks).

-

Fluorescence microscope.

-

-

Procedure:

-

HCT116 cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then co-cultured with pks+ E. coli in the presence of varying concentrations of this compound (or DMSO control). Co-culture with pks- E. coli serves as a negative control.

-

After a defined incubation period (e.g., 4-6 hours), the bacteria are removed, and the cells are washed and incubated for a further period to allow for the manifestation of DNA damage.

-

The cells are fixed, permeabilized, and stained with an anti-γH2AX antibody, followed by a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

The percentage of cells with γH2AX foci (indicative of DNA damage) is quantified using fluorescence microscopy and image analysis software.

-

The reduction in the percentage of γH2AX-positive cells in the presence of this compound is used to determine its protective effect.

-

Signaling Pathway

Colibactin exerts its genotoxic effects by causing DNA double-strand breaks. This damage triggers the DNA Damage Response (DDR) pathway in the host cell. The key signaling cascade involves the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase, which in turn phosphorylates a number of downstream targets, including the histone variant H2AX (to form γH2AX) and the checkpoint kinase CHK2. This cascade leads to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, it can lead to cellular senescence or apoptosis, and in the long term, can contribute to genomic instability and carcinogenesis. This compound, by preventing the formation of mature colibactin, effectively blocks the initiation of this entire downstream signaling cascade.

Figure 3: Colibactin-induced DNA Damage Response Pathway.

Conclusion

This compound represents a significant advancement in the development of targeted therapies against pro-carcinogenic gut bacterial metabolites. As a potent and selective inhibitor of ClbP, it effectively abrogates the production of the genotoxin colibactin. The data summarized in this guide, derived from the seminal work of Volpe and colleagues, underscores the therapeutic potential of this compound in preventing the deleterious effects of colibactin-producing bacteria. Further preclinical and clinical investigation is warranted to explore its utility in the prevention and treatment of colorectal cancer.

References

Unraveling the Molecular Targets of MRV03-037: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Initial investigations into the molecular targets of a compound designated "MRV03-037" have yielded no specific information related to a therapeutic agent or drug candidate within publicly accessible scientific literature and databases. Searches for "this compound" consistently retrieve information pertaining to a hydraulic relief valve module, a component used in industrial machinery.

This document aims to provide a framework for the technical exploration of a novel compound, should "this compound" be an internal, pre-publication identifier for a new chemical entity. The methodologies and data presentation formats outlined below represent a standard approach in the field of drug discovery and development for characterizing the molecular targets and mechanism of action of a potential therapeutic.

Section 1: Target Identification and Validation

The initial and most critical step in characterizing a new compound is the identification of its molecular target(s). This process typically involves a combination of computational and experimental approaches.

1.1. Computational Approaches:

-

Ligand-Based Virtual Screening: If the chemical structure of this compound is known, it can be used to search for known pharmacophores or similar structures in chemical databases. This can provide initial hypotheses about potential protein targets.

-

Structure-Based Virtual Screening (Docking): If a putative target has been identified, computational docking studies can predict the binding affinity and mode of interaction between this compound and the target protein.

1.2. Experimental Approaches:

-

Biochemical Assays: These assays directly measure the effect of the compound on the activity of a purified protein, such as an enzyme or receptor.

-

Cell-Based Assays: These experiments assess the effect of the compound in a more biologically relevant context, using living cells.[1][2][3][4][5]

A hypothetical workflow for target identification is presented below.

Figure 1. A generalized workflow for the identification and validation of molecular drug targets.

Section 2: Quantitative Analysis of Target Engagement

Once a primary target is identified, it is crucial to quantify the interaction between the compound and the target. This data is essential for understanding the compound's potency and selectivity.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

| Kinase Target | IC50 (nM) | Binding Affinity (Kd, nM) |

| Primary Target X | 15 | 5 |

| Kinase A | 250 | 180 |

| Kinase B | >10,000 | >10,000 |

| Kinase C | 800 | 650 |

| Kinase D | 1,200 | 900 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd: The dissociation constant, a measure of the binding affinity between a ligand and a protein.

2.1. Experimental Protocols for Quantitative Analysis

2.1.1. In Vitro Kinase Assay (for IC50 determination)

This protocol describes a common method to determine the inhibitory activity of a compound against a panel of kinases.

-

Reagents and Materials: Purified recombinant kinases, appropriate peptide substrates, ATP, kinase buffer, test compound (this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Serially dilute this compound to a range of concentrations. b. In a 384-well plate, combine the kinase, its specific peptide substrate, and the diluted compound in kinase buffer. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the reaction at 30°C for 1 hour. e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. f. Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2.1.2. Surface Plasmon Resonance (SPR) (for Kd determination)

SPR is a label-free technique used to measure binding kinetics and affinity.

-

Reagents and Materials: Purified target protein, SPR sensor chip (e.g., CM5), running buffer, and the test compound.

-

Procedure: a. Immobilize the purified target protein onto the surface of the SPR sensor chip. b. Prepare a series of dilutions of this compound in running buffer. c. Inject the compound dilutions over the sensor chip surface, allowing for association and dissociation phases. d. Monitor the change in the refractive index at the surface, which is proportional to the amount of bound compound. e. Fit the association and dissociation curves to a kinetic binding model to determine the on-rate (ka), off-rate (kd), and the dissociation constant (Kd = kd/ka).

Section 3: Elucidating the Signaling Pathway

Understanding how a compound's interaction with its target affects cellular signaling is crucial for predicting its physiological effects.

3.1. Western Blot Analysis

This technique is used to detect changes in the phosphorylation status or expression levels of proteins downstream of the target.

3.2. Reporter Gene Assays

These assays measure the activity of a specific signaling pathway by linking a pathway-responsive promoter to a reporter gene (e.g., luciferase or GFP).[3]

The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound.

Figure 2. A hypothetical signaling cascade involving the putative Target X of this compound.

References

Methodological & Application

Application Notes and Protocols for MRV03-037 in Cell Culture

Introduction

This document provides detailed application notes and experimental protocols for the use of MRV03-037 in cell culture-based assays. Due to the absence of publicly available information regarding the specific nature and mechanism of action of "this compound," this protocol is based on general best practices for handling a novel experimental compound. Researchers should adapt these guidelines based on the known or hypothesized properties of this compound and their specific cell culture system.

It is imperative to conduct preliminary dose-response and time-course experiments to determine the optimal working concentration and treatment duration for your cell line of interest.

Data Presentation

As no specific quantitative data for this compound is publicly available, a template table is provided below for researchers to populate with their own experimental data. This structured format will facilitate the comparison of results across different experimental conditions.

Table 1: Effect of this compound on Cell Viability

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (%) | Standard Deviation |

| e.g., HeLa | 0 (Vehicle Control) | 24 | 100 | 5.2 |

| 1 | 24 | |||

| 5 | 24 | |||

| 10 | 24 | |||

| 25 | 24 | |||

| 50 | 24 | |||

| e.g., A549 | 0 (Vehicle Control) | 48 | 100 | 6.1 |

| 1 | 48 | |||

| 5 | 48 | |||

| 10 | 48 | |||

| 25 | 48 | |||

| 50 | 48 |

Experimental Protocols

The following are generalized protocols that should be optimized for the specific cell line and research question.

Cell Seeding for this compound Treatment

This protocol outlines the initial step of seeding cells in preparation for treatment with the experimental compound.

Materials:

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.

-

Phosphate-Buffered Saline (PBS), sterile.

-

Trypsin-EDTA solution.

-

Cell culture flasks or plates.

-

Hemocytometer or automated cell counter.

-

Trypan blue solution.

Procedure:

-

Culture cells to approximately 80-90% confluency in a T-75 flask.

-

Aspirate the culture medium and wash the cell monolayer once with sterile PBS.

-

Add 3-5 mL of Trypsin-EDTA solution to the flask and incubate at 37°C until cells detach.

-

Neutralize the trypsin by adding 5-7 mL of complete culture medium.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete medium.

-

Perform a cell count using a hemocytometer and trypan blue to determine cell viability.

-

Seed the cells into the desired culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.

Treatment of Cells with this compound

This protocol describes the preparation and addition of this compound to the cultured cells.

Materials:

-

Stock solution of this compound (concentration to be determined by the researcher).

-

Vehicle control (e.g., DMSO, PBS).

-

Complete cell culture medium.

Procedure:

-

Prepare a series of working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations.

-

Prepare a vehicle control solution containing the same concentration of the solvent used for the this compound stock solution.

-

After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells.

-

Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

Return the plates to the incubator and culture for the desired treatment duration (e.g., 24, 48, or 72 hours).

Assessment of Cell Viability (MTT Assay)

This protocol provides a method to assess the effect of this compound on cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO.

-

Microplate reader.

Procedure:

-

Following the treatment period with this compound, add 10 µL of MTT solution to each well of a 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be investigated in relation to this compound, assuming it acts as an inhibitor of a receptor tyrosine kinase (RTK).

Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.

Experimental Workflow

This diagram outlines the general workflow for a cell-based experiment involving this compound.

Caption: General experimental workflow for studying the effects of this compound.

Application Notes and Protocols for MRV03-037 In Vivo Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRV03-037 is a selective, small-molecule inhibitor of the colibactin-activating peptidase (ClbP). Colibactin is a genotoxin produced by certain strains of gut bacteria, notably Escherichia coli, and is implicated in the development of colorectal cancer (CRC). By inhibiting ClbP, this compound prevents the maturation of the colibactin precursor (precolibactin) into its active, DNA-damaging form. This mechanism offers a promising therapeutic strategy to mitigate the pro-tumoral effects of colibactin-producing bacteria in the gut. These application notes provide a comprehensive overview of the in vivo application of this compound, including its mechanism of action, experimental protocols, and relevant data.

Mechanism of Action

Colibactin is synthesized as an inactive precursor, precolibactin, within the bacterial cytoplasm. To prevent self-toxicity, the bacterium exports precolibactin to the periplasmic space. There, the transmembrane peptidase ClbP cleaves a prodrug motif from precolibactin, leading to the formation of the active, genotoxic colibactin. This compound, a boronic acid-based compound, is designed to mimic the precolibactin substrate and binds to the active site of ClbP. This binding forms a covalent bond with the catalytic serine residue of the enzyme, effectively inhibiting its function and halting the production of active colibactin.

Signaling Pathway of Colibactin Activation and Inhibition by this compound

Caption: Mechanism of colibactin activation and its inhibition by this compound.

In Vivo Applications

The primary in vivo application of this compound is in preclinical models of colorectal cancer driven by colibactin-producing bacteria. The inhibitor can be used to study the role of colibactin in CRC initiation and progression and to evaluate the therapeutic potential of targeting this genotoxin.

Data Presentation

The following table summarizes the quantitative data from a key in vivo study on a boron-based ClbP inhibitor, representative of this compound.

| Animal Model | Treatment Group | Key Finding | Statistical Significance |

| Colorectal Cancer Murine Model | Control (Vehicle) | High tumor burden | N/A |

| Colorectal Cancer Murine Model | ClbP Inhibitor (2 mM in drinking water) | 3.5-fold decrease in the number of tumors | p < 0.01 |

Experimental Protocols

This section provides a detailed protocol for an in vivo study evaluating the efficacy of this compound in a colorectal cancer murine model colonized with colibactin-producing E. coli.

Objective: To assess the ability of this compound to prevent the pro-tumoral effects of colibactin-producing bacteria in a mouse model of CRC.

Materials:

-

Animal Model: Azoxymethane (AOM) and Dextran Sodium Sulfate (DSS)-treated mice (a common model for inflammation-driven CRC).

-

Bacterial Strain: A colibactin-producing strain of E. coli.

-

Test Compound: this compound.

-

Vehicle: Sterile drinking water.

Experimental Workflow:

Caption: In vivo experimental workflow for evaluating this compound.

Detailed Procedure:

-

CRC Induction: Induce colorectal cancer in the mice using a standard AOM/DSS protocol. This typically involves an initial intraperitoneal injection of AOM, followed by cycles of DSS administered in the drinking water to induce chronic colitis.

-

Bacterial Colonization: After the DSS treatment, colonize the mice with the colibactin-producing E. coli strain. This is usually achieved by oral gavage.

-

Treatment Administration:

-

Prepare a 2 mM solution of this compound in sterile drinking water.

-

Provide the this compound solution as the sole source of drinking water to the treatment group of mice.

-

The control group should receive sterile drinking water (vehicle).

-

-

Monitoring: Monitor the animals regularly for signs of distress, weight loss, and other health parameters.

-

Endpoint Analysis:

-

At the end of the study period (e.g., several weeks after bacterial colonization), euthanize the mice.

-

Dissect the colons and count the number of tumors.

-

Measure the size of the tumors.

-

Tissues can be collected for further histological and molecular analysis (e.g., to assess DNA damage).

-

Conclusion

This compound is a valuable research tool for investigating the role of the bacterial genotoxin colibactin in colorectal cancer and other diseases. Its in vivo application has been shown to effectively reduce tumor formation in preclinical models, highlighting its potential as a novel therapeutic agent. The protocols and data presented here provide a foundation for researchers to design and conduct their own in vivo studies with this promising ClbP inhibitor.

Application Notes and Protocols for MRV03-037 Administration in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRV03-037 is a selective inhibitor of the colibactin-activated peptidase (ClbP). Colibactin is a genotoxin produced by certain gut bacteria, and its activity has been associated with colorectal cancer. This compound exerts its effect by blocking the production of this genotoxin, thereby mitigating its harmful effects on eukaryotic cells. These application notes provide a comprehensive overview of the current understanding of this compound and detail generalized protocols for its administration in mice for pre-clinical research.

Disclaimer: To date, specific in-vivo dosage and administration protocols for this compound in mice have not been published in peer-reviewed literature. The following protocols are based on general best practices for administering novel small molecule inhibitors to mice and should be adapted based on preliminary dose-finding and toxicology studies.

Mechanism of Action

This compound targets the ClbP enzyme, which is essential for the maturation of the pre-colibactin molecule into its active, genotoxic form. By inhibiting ClbP, this compound effectively halts the production of active colibactin, thus preventing DNA damage in host epithelial cells.

Caption: Mechanism of action of this compound.

Data Presentation: General Administration Parameters for Mice

The following table outlines general parameters for common administration routes in adult mice. The optimal route and dosage for this compound must be determined empirically.

| Administration

Application Notes: Techniques for Measuring the Efficacy of MRV03-037, a Novel MEK1/2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of key methodologies for characterizing the preclinical efficacy of MRV03-037, a hypothetical, potent, and selective small-molecule inhibitor of MEK1 and MEK2 kinases. The protocols detailed herein cover biochemical, cellular, and in vivo assays to establish the potency, target engagement, and anti-tumor activity of this compound.

Introduction

The Ras-Raf-MEK-ERK Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical pathway that regulates cellular processes such as proliferation, differentiation, survival, and angiogenesis. Hyperactivation of this pathway, often driven by mutations in BRAF or RAS genes, is a key oncogenic driver in a significant portion of human cancers, including melanoma, colorectal, and non-small cell lung cancer.

This compound is a hypothetical next-generation inhibitor targeting the dual-specificity kinases MEK1 and MEK2. By binding to and inhibiting MEK, this compound aims to block the phosphorylation and subsequent activation of ERK1/2, thereby preventing downstream signaling and leading to cell cycle arrest and apoptosis in susceptible tumor cells. These application notes describe standard techniques to quantify the efficacy of this compound from initial biochemical potency testing to in vivo tumor growth inhibition studies.

Mechanism of Action: Inhibition of the MAPK Pathway

This compound is designed to inhibit the phosphorylation of ERK1/2 by MEK1/2. The following diagram illustrates the canonical MAPK signaling pathway and the specific point of intervention for this compound.

Caption: MAPK signaling pathway with the inhibitory action of this compound on MEK1/2.

Preclinical Efficacy Workflow

The evaluation of this compound follows a structured, multi-stage process. This workflow ensures a comprehensive understanding of the compound's activity, starting with its direct enzymatic inhibition and progressing to its effects in complex biological systems.

Caption: Preclinical efficacy testing workflow for this compound.

Biochemical Assays: Measuring Direct Enzymatic Inhibition

The initial step is to determine the direct inhibitory effect of this compound on its purified target enzymes, MEK1 and MEK2.

In Vitro MEK1/2 Kinase Assay

This assay quantifies the concentration of this compound required to inhibit 50% of MEK1/2 enzymatic activity (IC50).

Protocol: MEK1 Kinase Assay (Time-Resolved FRET)

-

Reagents:

-

Active, purified MEK1 enzyme.

-

Inactive, kinase-dead ERK2 substrate (K52R mutant).

-

ATP.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

This compound, serially diluted in 100% DMSO.

-

TR-FRET Detection Reagents: Europium-labeled anti-phospho-ERK1/2 antibody and an APC-labeled anti-GST antibody (assuming a GST-tagged ERK2 substrate).

-

-

Procedure:

-

Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute into Assay Buffer.

-

Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

-

Add 5 µL of a 2x MEK1 enzyme solution in Assay Buffer to each well.

-

Incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding 10 µL of a 2x substrate solution containing ATP and GST-ERK2 in Assay Buffer.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA and the detection antibodies.

-

Incubate for 60 minutes at room temperature to allow antibody binding.

-

Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar) measuring emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the ratio of the 665 nm to 620 nm signals.

-

Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot the normalized percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Hypothetical Biochemical Potency Data

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | MEK1 | TR-FRET | 1.2 |

| This compound | MEK2 | TR-FRET | 1.5 |

| Control (Selumetinib) | MEK1 | TR-FRET | 14 |

| Control (Selumetinib) | MEK2 | TR-FRET | 16 |

Cell-Based Assays: Assessing Cellular Activity

Cell-based assays are critical for confirming that this compound can penetrate cells, engage its target, and exert a biological effect. Assays are typically performed in cancer cell lines with known MAPK pathway mutations (e.g., A375 melanoma, BRAF V600E; HCT116 colorectal, KRAS G13D).

Target Engagement: p-ERK Inhibition Assay

This Western blot assay directly measures the inhibition of MEK's downstream target, ERK, in a cellular context.

Protocol: Western Blot for Phospho-ERK (p-ERK)

-

Cell Culture: Seed A375 cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for 2 hours. Include a DMSO vehicle control.

-

Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run until dye front reaches the bottom.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 (loading control), diluted in 5% BSA/TBST.

-

Wash membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

-

Analysis: Quantify band intensities using ImageJ or similar software. Normalize the p-ERK signal to the total ERK signal for each lane.

Cell Viability Assay

This assay measures the effect of this compound on cancer cell proliferation and viability.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Seed 2,000 A375 cells per well in a 96-well, white-walled plate. Allow cells to adhere for 24 hours.

-

Dosing: Treat cells with a 10-point serial dilution of this compound.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Reading: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to vehicle-treated controls and plot against log concentration to calculate the GI50 (concentration for 50% growth inhibition).

Hypothetical Cellular Activity Data

| Cell Line | Genotype | Assay Type | Parameter | This compound |

| A375 (Melanoma) | BRAF V600E | Western Blot | p-ERK IC50 | 2.5 nM |

| A375 (Melanoma) | BRAF V600E | CellTiter-Glo (72h) | GI50 | 8.1 nM |

| HCT116 (Colorectal) | KRAS G13D | CellTiter-Glo (72h) | GI50 | 15.4 nM |

| Normal Fibroblasts | WT | CellTiter-Glo (72h) | GI50 | > 1,000 nM |

In Vivo Efficacy Studies

Xenograft models are used to assess the anti-tumor activity of this compound in a living organism.

Protocol: A375 Xenograft Tumor Growth Inhibition Study

-

Cell Implantation: Subcutaneously implant 5 x 10^6 A375 cells into the flank of female athymic nude mice.

-

Tumor Growth: Monitor tumor growth with caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

-

Treatment:

-

Group 1: Vehicle (e.g., 0.5% HPMC + 0.2% Tween-80 in water), administered orally once daily (PO, QD).

-

Group 2: this compound (e.g., 10 mg/kg), PO, QD.

-

Group 3: this compound (e.g., 30 mg/kg), PO, QD.

-

-

Monitoring: Measure tumor volume and body weight 2-3 times per week for 21 days.

-

Endpoint: At the end of the study, euthanize mice and excise tumors for weight measurement and pharmacodynamic analysis (e.g., p-ERK levels by Western blot or IHC).

-

Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.

Hypothetical In Vivo Efficacy Data

| Treatment Group | Dosing | % TGI (Day 21) | Average Body Weight Change |

| Vehicle | PO, QD | 0% | +2.5% |

| This compound | 10 mg/kg, PO, QD | 55% | -1.8% |

| This compound | 30 mg/kg, PO, QD | 92% | -4.5% |

Application Notes and Protocols: MRV03-037 in Colorectal Cancer Research Models

A preliminary investigation did not yield specific public data on a compound designated "MRV03-037" in the context of colorectal cancer research. The identifier "MRV03" is associated with industrial components, such as hydraulic relief valves, and the suffix "-037" appears in unrelated clinical trial identifiers for different therapeutic agents.

This suggests that "this compound" may be an internal, pre-clinical designation for a novel therapeutic agent not yet disclosed in publicly available literature. It is also possible that there is a typographical error in the compound name.

To provide the detailed Application Notes and Protocols as requested, further clarification on the identity of this compound is required. Specifically, information regarding its molecular target, mechanism of action, and any existing research data is necessary.

Assuming "this compound" is a hypothetical inhibitor of a key signaling pathway in colorectal cancer, this document will provide a generalized framework and example protocols that are commonly employed in the pre-clinical evaluation of novel compounds for this indication. The following sections are structured to meet the user's core requirements and will be populated with specific data once the true identity and nature of this compound are known.

Introduction (Hypothetical)

Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide. The development of novel targeted therapies is crucial to improve patient outcomes. This compound is a novel small molecule inhibitor targeting the [Specify Target Pathway, e.g., Wnt/β-catenin, PI3K/Akt/mTOR, MAPK pathway ]. This document outlines the application of this compound in various colorectal cancer research models and provides detailed protocols for its characterization.

Quantitative Data Summary (Placeholder Tables)

The following tables are placeholders to be populated with experimental data for this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human Colorectal Cancer Cell Lines

| Cell Line | Genetic Background | IC50 (nM) after 72h |

| HCT116 | KRAS G13D, PIK3CA H1047R | Data not available |

| SW480 | APC truncated, KRAS G12V | Data not available |

| HT-29 | BRAF V600E, PIK3CA P449T | Data not available |

| DLD-1 | KRAS G13D, PIK3CA D549N | Data not available |

| LoVo | KRAS G13D | Data not available |

Table 2: In Vivo Efficacy of this compound in Colorectal Cancer Xenograft Models

| Xenograft Model | Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| HCT116 (Subcutaneous) | Vehicle | N/A | 0 | Data not available |